N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide
Description
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group, and two 4-methylphenyl groups attached via methanesulfonyl and sulfanyl linkages
Properties
Molecular Formula |
C24H32N2O3S2 |
|---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H32N2O3S2/c1-19-3-7-21(8-4-19)17-30-16-13-25-24(27)23-11-14-26(15-12-23)31(28,29)18-22-9-5-20(2)6-10-22/h3-10,23H,11-18H2,1-2H3,(H,25,27) |
InChI Key |
CTZJATXKOKQEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of 4-Methylphenylmethanesulfonyl Chloride: This is achieved by reacting 4-methylbenzyl alcohol with thionyl chloride in the presence of a base such as pyridine.
Synthesis of the Piperidine Derivative: The piperidine ring is functionalized with a carboxamide group through a reaction with an appropriate amine and carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the 4-methylphenylmethanesulfonyl chloride with the piperidine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of sulfonyl and sulfanyl groups with biological molecules.
Mechanism of Action
The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Methylphenylmethanesulfonyl Chloride: A precursor in the synthesis of the target compound.
4-Methylbenzenemethanesulfonyl Chloride: Another similar compound with slight structural variations.
p-Methyl-α-toluenesulfonyl Chloride: Shares the sulfonyl chloride functional group.
Uniqueness
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
